
N-(3-acétamidophényl)-1-acétylazétidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, an acetamidophenyl group, and an acetyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Applications De Recherche Scientifique
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide has several applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate specific biochemical pathways.
Industry: The compound can be utilized in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-acetamidophenyl intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.
Azetidine ring formation: The next step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the azetidine ring to form the target compound.
Industrial Production Methods
Industrial production of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to improve the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Mécanisme D'action
The mechanism of action of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-acetamidophenol: A related compound with similar structural features but lacking the azetidine ring.
Acetaminophen: Another related compound with analgesic and antipyretic properties.
Uniqueness
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various scientific applications to achieve specific outcomes.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)15-12-4-3-5-13(6-12)16-14(20)11-7-17(8-11)10(2)19/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZFWQBUZQPDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
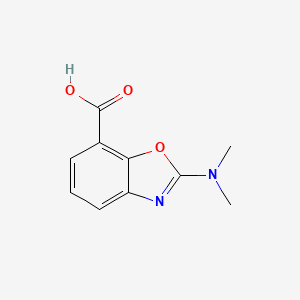
![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)
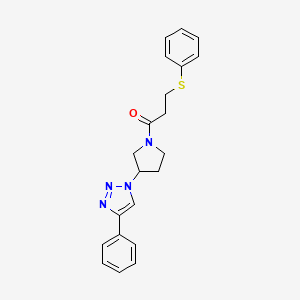
![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)
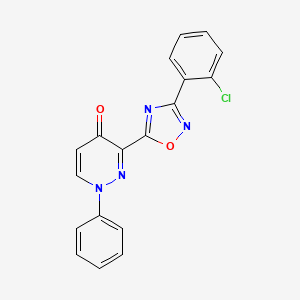
![N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide](/img/structure/B2548739.png)
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)
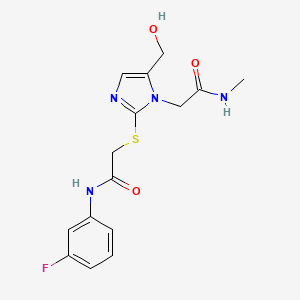
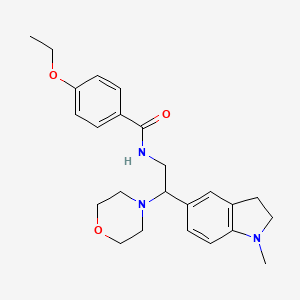
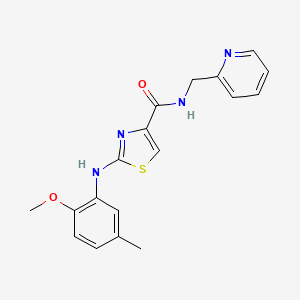

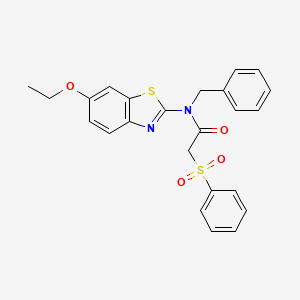
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide](/img/structure/B2548754.png)
![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2548755.png)
